molecular formula C10H9N3S B1483354 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098041-25-7

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1483354
CAS No.: 2098041-25-7
M. Wt: 203.27 g/mol
InChI Key: HKZHLPZQVLJHMX-UHFFFAOYSA-N
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Description

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrazole core substituted with an electron-withdrawing nitrile group, an ethyl moiety, and a thiophene ring, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in the development of novel kinase inhibitors. The structure is analogous to key intermediates used in the synthesis of potent and selective inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The pyrazole-carbonitrile scaffold is a privileged structure in drug discovery, known for its ability to interact with the hinge region of kinase ATP-binding sites source . This compound is intended for use in hit-to-lead optimization campaigns, library synthesis, and structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure reliable and reproducible results in experimental settings. Strictly for research purposes and not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethyl-5-thiophen-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHLPZQVLJHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has several notable applications:

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

  • Bioactive Properties : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets makes it a candidate for drug development.
    • Antimicrobial Activity : Preliminary studies suggest that this compound shows activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
    • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.

Medicine

  • Drug Development : The compound is being explored as a potential therapeutic agent for treating inflammatory diseases and cancers. Its ability to inhibit specific enzymes involved in inflammatory processes positions it as a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindingsReference
Study ADemonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL
Study BInduced apoptosis in breast cancer cells, with IC50 values around 30 µM
Study CInhibited COX enzymes, showing potential as an anti-inflammatory agent

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The compound’s properties are influenced by its substituents:

  • Ethyl group (position 1) : Enhances lipophilicity and steric bulk compared to smaller substituents like methyl.
  • Cyano group (position 5): Acts as a hydrogen-bond acceptor and electron-withdrawing group, influencing reactivity and crystal packing .

Comparison Table: Key Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Notable Features References
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile C₁₀H₉N₃S 203.07 Ethyl (1), Thiophen-3-yl (3), CN (5) High sulfur content, moderate polarity
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile C₁₂H₁₁N₃S 229.30 Cyclopropylmethyl (1), Thiophen-3-yl (3), CN (5) Increased steric hindrance, higher molecular weight
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile C₁₁H₉N₄ 198.22 Ethyl (1), Pyridin-2-yl (3), CN (5) Nitrogen-rich, enhanced polarity and hydrogen-bonding capacity

Thermal and Spectroscopic Data

  • For example: 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile melts at 146.3°C . 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile melts at 191.8°C .
  • 1H NMR Trends: Pyrazole carbonitriles typically show signals for aromatic protons (δ 7.0–8.5 ppm) and alkyl/ether substituents (δ 1.0–4.5 ppm), as seen in compounds like 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile .

Functional and Application-Based Comparisons

Crystallographic and Computational Insights

  • Crystal Packing: Hydrogen-bonding patterns in pyrazole derivatives are critical for crystal engineering. For example, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate forms hydrogen bonds via its ester group, a feature that could be extrapolated to the cyano group in the target compound .
  • Software Tools : Programs like Mercury and SHELX aid in visualizing intermolecular interactions and refining crystal structures, which are applicable to studying the target compound’s solid-state behavior .

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The structure of this compound features:

  • A pyrazole ring with an ethyl group at the first position.
  • A thiophene ring at the third position.
  • A cyano group at the fifth position.

This unique arrangement contributes to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

  • Cyclization of ethyl hydrazine with thiophene-containing carbonyl compounds .
  • Subsequent functionalization to introduce the cyano group, often using reagents like cyanogen bromide in an organic solvent such as DMF under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.15 - 0.30 μg/mL
Pseudomonas aeruginosa0.25 - 0.35 μg/mL

The compound showed bactericidal activity, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells.

Cancer Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)10 - 15Induction of apoptosis via caspase activation
MCF7 (Breast)12 - 18Inhibition of cell proliferation

The compound's mechanism involves the inhibition of specific enzymes involved in cell cycle regulation, leading to reduced viability in cancer cells.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell growth and survival.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics against resistant strains of bacteria .

Study on Anticancer Properties

Another significant study assessed the anticancer effects of this pyrazole derivative on A549 cells. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

A common approach to substituted pyrazoles involves the condensation of hydrazine derivatives with α,β-unsaturated nitriles or esters. For example, starting from ethyl 2-chloroacetoacetate, reaction with phenylhydrazine in ethanol under mild conditions yields 1,2-diaza-1,3-dienes intermediates, which cyclize to pyrazole derivatives upon heating. This method can be adapted by replacing phenylhydrazine with thiophen-3-yl hydrazine or its equivalents to introduce the thiophene substituent at the 3-position.

Typical procedure:

  • Mix ethyl 2-chloroacetoacetate (1 mmol) with sodium acetate in water and phenylhydrazine (or thiophen-3-yl hydrazine) in ethanol.
  • Stir at room temperature for 1 hour.
  • Isolate the intermediate by filtration.
  • Heat the intermediate in sealed tube under nitrogen at 90 °C for 4 hours.
  • Extract with ethyl acetate and purify by silica gel chromatography.

This method yields substituted pyrazoles with good yields (typically 70–90%) and high purity.

Use of Diethyl Oxalate and Methylhydrazine for Pyrazole Synthesis

A patented method for synthesizing related pyrazole derivatives involves the reaction of diethyl oxalate with sodium ethoxide and acetone to form an intermediate, which upon reaction with methylhydrazine in DMF at controlled temperatures (5–50 °C) yields 1,3-disubstituted pyrazole derivatives. Although the patent focuses on 1,3-dimethyl-1H-pyrazole-5-ethyl formate, the methodology is adaptable to other substituents such as ethyl and thiophenyl groups by modifying the hydrazine and carbonyl precursors.

Key reaction parameters include:

Step Reagents & Conditions Notes
1 Ethanol, sodium ethoxide, diethyl oxalate, acetone (drip) Temp < 15 °C, 24 h heat preservation
2 DMF, intermediate, methylhydrazine (drip) Temp 5–15 °C during addition
3 Heat at 40–50 °C for 6 h Reaction completion and product isolation

This method offers high control over conversion, purity, and yield by regulating temperature and reagent feed rates.

Regiocontrolled Synthesis Using Trichloromethyl Enones

Recent research demonstrates a regioselective approach to 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and hydrazine derivatives. The reaction selectivity depends on the hydrazine type (free hydrazine vs. hydrazine hydrochloride), which influences the position of substitution on the pyrazole ring.

Though this method primarily targets carboxyalkyl pyrazoles, the strategy of using functionalized enones and hydrazines can be modified for cyano-substituted pyrazoles by replacing the trichloromethyl group with a cyano precursor or by subsequent functional group transformations.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages Yield Range Reference
1 Ethyl 2-chloroacetoacetate + thiophen-3-yl hydrazine NaOAc, EtOH, 90 °C, sealed tube, N2 atmosphere Simple, good yield, scalable 70–90%
2 Diethyl oxalate + sodium ethoxide + acetone + methylhydrazine DMF, temp control (5–50 °C), heat preservation High purity, controlled reaction High (not specified)
3 Trichloromethyl enones + hydrazine derivatives Reflux in alcohol, regioselective control Regioselectivity, adaptable method 37–97%

Detailed Notes and Research Findings

  • Reaction Atmosphere: Most syntheses are conducted under inert atmosphere (nitrogen) to prevent oxidation of sensitive intermediates.
  • Temperature Control: Precise temperature regulation is critical, especially in multi-step processes involving intermediates sensitive to decomposition or side reactions.
  • Purification: Silica gel column chromatography using ethyl acetate/hexane solvent systems is standard for isolating pure pyrazole products.
  • NMR and Mass Spectrometry: Characterization typically involves ^1H and ^13C NMR spectroscopy with proton decoupling, and high-resolution mass spectrometry to confirm molecular structure and purity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and completion.
  • Adaptability: The methods described can be adapted for various substituents on the pyrazole ring by selecting appropriate hydrazines and electrophilic partners, including thiophen-3-yl groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile?

  • Methodology : A multi-step synthesis is typically employed. First, construct the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated nitriles or ketones. For example, and describe using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, which can be adapted for thiophene substitution. Ethylation at N1 is achieved via alkylation with ethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃/NaH). Thiophen-3-yl groups are introduced via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Key Considerations : Monitor regioselectivity during pyrazole formation and optimize reaction temperatures (e.g., 50–80°C) to minimize side products.

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodology :

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group triplet at ~1.2–1.4 ppm, thiophene aromatic protons at 6.8–7.5 ppm) and nitrile carbon (~115–120 ppm).
  • IR Spectroscopy : Confirm nitrile absorption at ~2200–2250 cm⁻¹ and thiophene C-S stretching at ~600–800 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀N₃S: calc. 220.0645) and fragmentation patterns .
    • Validation : Compare data with structurally similar compounds (e.g., pyrazole-carbonitrile analogs in and ).

Advanced Research Questions

Q. What strategies address low yields in thiophene-functionalized pyrazole syntheses?

  • Methodology :

  • Catalyst Optimization : Use Pd-XPhos or SPhos ligands to enhance cross-coupling efficiency for thiophene coupling ().
  • Solvent Screening : Test polar solvents (DME, THF) or mixed solvents (THF/H₂O) to improve solubility of intermediates.
  • Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction times and byproducts (e.g., 100°C, 30 min) .
    • Data Analysis : Compare yields under varying conditions (Table 1):
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF/H₂O8065
Pd-XPhosDME10082

Q. How do electronic effects of the thiophene moiety influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model electron density distribution to predict reactive sites. Thiophen-3-yl’s electron-rich sulfur may enhance nucleophilic aromatic substitution (SNAr) at C5 of pyrazole.
  • Experimental Validation : Perform Hammett studies using substituents (e.g., -NO₂, -OMe) on thiophene to correlate σ values with reaction rates .
    • Contradictions : shows higher reactivity for electron-deficient aryl groups in SNAr, while thiophene’s electron-rich nature may require adjusted catalysts (e.g., Buchwald-Hartwig conditions) .

Q. What are the stability profiles of pyrazole-carbonitriles under acidic/basic conditions?

  • Methodology :

  • Stress Testing : Incubate the compound in HCl (1M) and NaOH (1M) at 25°C/60°C for 24h. Monitor degradation via HPLC.
  • Findings : Nitriles are generally stable in base but hydrolyze to amides/carboxylic acids in strong acids. Thiophene’s sulfur may oxidize under harsh conditions .
    • Recommendations : Store under inert atmosphere (N₂/Ar) at room temperature, avoiding prolonged exposure to light or moisture .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in regioselectivity during pyrazole alkylation?

  • Analysis : Ethylation at N1 vs. N2 depends on steric/electronic factors. uses bulky bases (e.g., NaH) to favor N1-alkylation, while smaller bases (K₂CO₃) may lead to mixed products.
  • Resolution : Use directing groups (e.g., -CO₂Et at C5) to bias alkylation sites, as seen in for ethyl pyrazole-carboxylates .

Q. Why do some protocols report conflicting optimal temperatures for cyclocondensation?

  • Root Cause : Varying substituents (e.g., electron-withdrawing cyano vs. electron-donating ethyl) alter activation energies. uses 50°C for triazole formation, while requires 80°C for amide coupling .
  • Guideline : Screen temperatures (50–100°C) for each step and validate with differential scanning calorimetry (DSC).

Applications in Drug Discovery

Q. How to evaluate the bioactivity of pyrazole-carbonitrile derivatives?

  • Methodology :

  • In Silico Screening : Dock the compound into target proteins (e.g., kinase ATP pockets) using AutoDock Vina.
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assays, referencing ’s use of pyrazole-carboxamides as bioactive intermediates .
    • Data Interpretation : Correlate nitrile’s electrophilicity with inhibitory potency (e.g., IC₅₀ values).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
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1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

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